3-Amino-5-propylthio-1,2,4-thiadiazole
Description
3-Amino-5-propylthio-1,2,4-thiadiazole (CAS: 60093-13-2) is a sulfur- and nitrogen-containing heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with an amino group at position 3 and a propylthio (-S-C₃H₇) group at position 5. It is commercially available at 95% purity, indicating its utility in synthetic and industrial applications .
Properties
CAS No. |
60093-13-2 |
|---|---|
Molecular Formula |
C5H9N3S2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
5-propylsulfanyl-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C5H9N3S2/c1-2-3-9-5-7-4(6)8-10-5/h2-3H2,1H3,(H2,6,8) |
InChI Key |
DNAVFDCATYUWPG-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC(=NS1)N |
Canonical SMILES |
CCCSC1=NC(=NS1)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Amino-3-methyl-1,2,4-thiadiazole
- Substituents: 5-amino, 3-methyl.
- Key Findings :
5-Amino-3-phenyl-1,2,4-thiadiazole
- Substituents: 5-amino, 3-phenyl.
- Key Findings: The aromatic phenyl group improves stability in polymer synthesis (e.g., poly(5-amino-3-phenyl-1,2,4-thiadiazole)) and facilitates π-π stacking in heterocyclic derivatives . Demonstrates broader reactivity in forming triazolyl-phenyl derivatives compared to aliphatic-substituted analogues like 3-amino-5-propylthio-1,2,4-thiadiazole.
Comparison Table: 1,2,4-Thiadiazole Derivatives
Comparison with 1,3,4-Thiadiazole Derivatives
2-Amino-5-ethylthio-1,3,4-thiadiazole (AETTD)
- Substituents: 2-amino, 5-ethylthio.
- Key Findings :
Positional Isomerism Effects :
- The 1,2,4- vs. 1,3,4-thiadiazole core alters substituent orientation, affecting electronic distribution. For example, 3-amino-5-propylthio-1,2,4-thiadiazole may exhibit distinct adsorption behavior in corrosion inhibition compared to 1,3,4 isomers due to differences in sulfur accessibility.
5-Amino-1,2,4-thiadiazole Derivatives
- General Formula : Substituted with alkyl, aryl, or heterocyclic groups at positions 3 and 5.
- Key Findings: Derivatives with R₁ = heterocycles (e.g., piperidine) show promise in treating neurodegenerative diseases like Alzheimer’s . The propylthio group in 3-amino-5-propylthio-1,2,4-thiadiazole may enhance blood-brain barrier penetration compared to methyl or phenyl substituents, though this remains unexplored .
Physicochemical Properties and Reactivity
Sulfur-Containing Substituents
Amino Group Reactivity
- The 3-amino group in 1,2,4-thiadiazoles participates in condensation reactions, forming imidazolo[2,1-b]thiadiazole derivatives—a feature shared across analogues .
Preparation Methods
Cyclization Using Sodium Hydroxide, Ammonia, and Chlorine
A classical method for synthesizing 3-amino-5-propylthio-1,2,4-thiadiazole involves the cyclization of suitable precursors in the presence of sodium hydroxide, ammonia, and chlorine. The process is referenced in the literature (Walek, W. et al., Tetrahedron, 1976), though the full mechanistic details and yields are not always explicitly provided in open-access summaries.
- Starting materials: Precursors containing appropriate thio and amino functionalities.
- Reagents: Sodium hydroxide, ammonia, chlorine.
- Conditions: The reaction is typically conducted under controlled temperature and pH to facilitate cyclization and avoid over-oxidation or side reactions.
- Product: 3-amino-5-propylthio-1,2,4-thiadiazole.
Table 1. Cyclization Method Using NaOH, NH₃, and Cl₂
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Sodium hydroxide | Base for deprotonation and activation |
| 2 | Ammonia | Provides amino group |
| 3 | Chlorine | Facilitates cyclization |
| 4 | Controlled temperature/pH | Prevents side reactions |
Yield: Not explicitly reported in the available summary.
Reference: Walek, W. et al., Tetrahedron, 1976.
Cyclization via Thiosemicarbazide and Carboxylic Acid Derivatives
Another widely used approach for synthesizing 1,2,4-thiadiazole derivatives, adaptable for the propylthio-substituted variant, involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their activated forms (e.g., acid chlorides, esters), often in the presence of dehydrating or cyclizing agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid.
- Starting materials: Thiosemicarbazide derivative (bearing a propylthio group), carboxylic acid or acid chloride.
- Reagents: POCl₃, PCl₅, or polyphosphoric acid.
- Conditions: Cyclization at elevated temperature (often 80–140°C).
- Product: 3-amino-5-propylthio-1,2,4-thiadiazole.
Table 2. Cyclization via Thiosemicarbazide and Carboxylic Acid
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiosemicarbazide + Acid | 50–90 | |
| 2 | POCl₃ or PCl₅ | ||
| 3 | 80–140°C |
- The yield depends on the substituents and specific reaction conditions.
- The propylthio group can be introduced via the thiosemicarbazide or subsequent alkylation.
One-Pot Synthesis Using Propylphosphonic Anhydride (T3P)
Recent advances have demonstrated the use of propylphosphonic anhydride (T3P) as an efficient, low-toxicity coupling and cyclization agent for the one-pot synthesis of thiadiazole derivatives. This method allows for the condensation of carboxylic acids, hydrazides, and sulfur sources (such as phosphorus pentasulfide or Lawesson’s reagent) in a single step, with broad functional group tolerance and high yields.
- Starting materials: Carboxylic acid, hydrazide, sulfurizing agent (P₂S₅ or Lawesson’s reagent).
- Reagents: T3P.
- Conditions: 80–90°C, 7 hours.
- Product: 1,3,4-thiadiazole derivatives (including propylthio-substituted variants).
Table 3. One-Pot T3P-Mediated Synthesis
| R Group | Yield (%) | Reference |
|---|---|---|
| n-C₃H₇ | 80 | |
| iso-C₃H₇ | 70 | |
| n-C₄H₉ | 35 | |
| iso-C₄H₉ | 49 |
Alternative Methods and Variations
Other methods for preparing 1,2,4-thiadiazole derivatives, which can be adapted for the propylthio and amino substitution pattern, include:
- Cyclization of dithiocarbazates with oxidizing agents.
- Use of acylhydrazines and dehydration agents such as sulfuric acid, POCl₃, or polyphosphoric acid.
- Cyclocondensation in the presence of Lawesson’s reagent for sulfur incorporation.
Table 4. Alternative Cyclization Strategies
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| NaOH/NH₃/Cl₂ Cyclization | Classical, accessible reagents | Yield not always reported | Not specified |
| Thiosemicarbazide + Acid Chloride/POCl₃ | Versatile, scalable | Requires dehydrating agents | 50–90 |
| T3P One-Pot Synthesis | High yield, mild conditions | Reagent cost, availability | Up to 80 |
| Dithiocarbazate Cyclization | Alternative sulfur source | Moderate yields, more steps | 35–80 |
Research Findings and Notes
- The T3P-mediated one-pot synthesis is particularly promising for industrial and laboratory-scale preparation due to its high yield, operational simplicity, and functional group tolerance.
- Classical methods using dehydrating agents remain valuable for their versatility, though they may require careful handling of reagents and control of reaction conditions.
- The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-5-propylthio-1,2,4-thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazonoyl chlorides with thiourea derivatives under basic conditions (e.g., triethylamine in ethanol) . Alternatively, oxidative coupling of amidines with isothiocyanates in metal-free, iodine-free conditions offers an environmentally friendly route, though yields depend on solvent polarity and temperature optimization . Industrial methods prioritize green chemistry principles, such as solvent recycling and continuous flow reactors, to enhance scalability .
- Key Variables : Reaction temperature (70–90°C), base selection (triethylamine vs. NaOH), and solvent polarity (ethanol vs. DMF).
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiadiazole core and propylthio sidechain. For example, the NH₂ group typically appears as a singlet near δ 6.5 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 190.05 for C₅H₈N₃S₂), while FT-IR confirms functional groups like N–H (3300–3400 cm⁻¹) and C=S (1250–1350 cm⁻¹) . Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity) be systematically resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. For instance, anti-inflammatory activity in was measured via TNF-α inhibition in RAW264.7 macrophages, but cytotoxicity in MTT assays using HEK293 cells requires dose-dependent profiling (IC₅₀ values). Cross-validation using orthogonal assays (e.g., ELISA for cytokines and flow cytometry for apoptosis) is recommended .
- Data Analysis Table :
| Study | Activity | Assay System | IC₅₀/EC₅₀ (µM) | Purity (%) |
|---|---|---|---|---|
| A | Anti-inflammatory | RAW264.7 | 12.3 ± 1.2 | >98 |
| B | Cytotoxicity | HEK293 | 45.6 ± 3.4 | >95 |
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in thiadiazole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and predict reactive sites, such as the electron-deficient thiadiazole ring . Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) identifies key interactions (e.g., hydrogen bonding with the amino group) . AI-driven synthesis planners (e.g., Reaxys or Pistachio models) propose novel derivatives by modifying the propylthio chain .
Q. How do substitution patterns on the thiadiazole ring influence physicochemical properties?
- Methodological Answer : LogP values increase with alkyl chain length (e.g., propylthio vs. methylthio), impacting membrane permeability. Polar surface area (PSA) decreases with hydrophobic substituents, altering solubility. For example:
| Substituent | LogP | PSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|
| -SCH₂CH₂CH₃ | 2.1 | 85 | 0.34 |
| -SCH₃ | 1.5 | 92 | 1.12 |
Methodological Challenges and Solutions
Q. What experimental designs mitigate side reactions during thiadiazole synthesis?
- Methodological Answer : Competing pathways (e.g., disulfide formation) are minimized by using anhydrous solvents and inert atmospheres. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) ensures intermediate stability. For scale-up, flow chemistry reduces exothermic side reactions .
Q. How can researchers validate the reproducibility of biological activity across labs?
- Methodological Answer : Standardize protocols using reference compounds (e.g., dexamethasone for anti-inflammatory assays) and inter-lab calibration. Open-access datasets (e.g., PubChem BioAssay) provide benchmark EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
